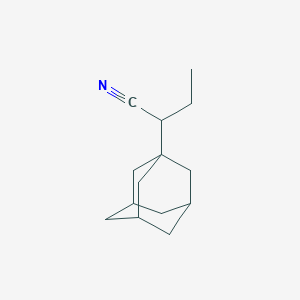
2-(adamantan-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(adamantan-1-yl)butanenitrile is an organic compound that features an adamantane moiety attached to a butanenitrile group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The incorporation of the adamantane group into various compounds often enhances their thermal and mechanical properties .
Preparation Methods
The synthesis of 2-(adamantan-1-yl)butanenitrile typically involves the reaction of 1-adamantyl bromide with butanenitrile in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(adamantan-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Scientific Research Applications
2-(adamantan-1-yl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)butanenitrile and its derivatives often involves interactions with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane-associated processes . Additionally, the nitrile group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(adamantan-1-yl)butanenitrile can be compared with other adamantane derivatives such as:
1-Adamantylamine: Known for its antiviral properties, particularly against the influenza virus.
2-(1-Adamantyl)-4-bromophenol: Used as an intermediate in the synthesis of adapalene, a drug used in dermatology.
1-Adamantyl bromide: A key intermediate in the synthesis of various adamantane derivatives.
The uniqueness of this compound lies in its combination of the adamantane moiety with a nitrile group, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(1-adamantyl)butanenitrile |
InChI |
InChI=1S/C14H21N/c1-2-13(9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-8H2,1H3 |
InChI Key |
QWAPSBIAZLRAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















